molecular formula C22H24N4O4 B12178787 N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B12178787
M. Wt: 408.4 g/mol
InChI Key: LUURSRBGTATHQY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features a furan ring, an indole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethylamine, followed by the formation of the indole-2-carbonyl chloride. These intermediates are then reacted with piperazine and a suitable butanamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide (DMF), and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The indole and piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide: shares structural similarities with other compounds containing furan, indole, and piperazine moieties.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C22H24N4O4/c27-20(23-15-17-5-3-13-30-17)7-8-21(28)25-9-11-26(12-10-25)22(29)19-14-16-4-1-2-6-18(16)24-19/h1-6,13-14,24H,7-12,15H2,(H,23,27)

InChI Key

LUURSRBGTATHQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NCC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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